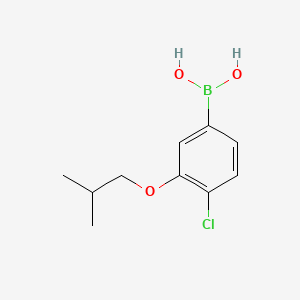

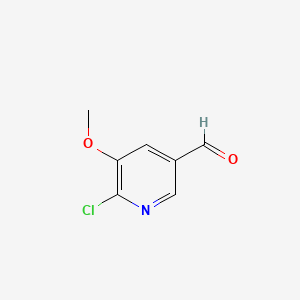

![molecular formula C8H7N3O2 B581299 2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid CAS No. 1231758-34-1](/img/structure/B581299.png)

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

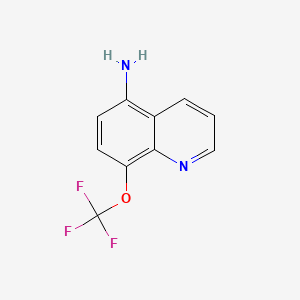

“2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” is a derivative of imidazo[1,5-a]pyrimidine . Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The synthesis involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .Molecular Structure Analysis

The molecular structure of “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” includes a fused bicyclic 5,6 heterocycle, which is a characteristic feature of imidazopyridine .Chemical Reactions Analysis

The synthesis of “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” involves a condensation reaction of tert-butyl (1H-imidazol-4(5)-yl)carbamate and malondialdehyde or its derivatives in TFA . This reaction leads to the formation of 3-substituted imidazo[1,5-a]pyrimidines .Physical And Chemical Properties Analysis

“2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid” is a yellow powder with a melting point of 150°C (decomposition). Its 1H NMR spectrum (500 MHz, DMSO-d6) is δ, ppm: 2.48 (3H, s, CH3); 7.32 (1H, s, H-3); 7.54 (1H, s, H-8); 8.94 (1H, s, H-6); 13.00 (1H, s, CO2H) .Scientific Research Applications

Synthesis and Pharmacological Properties :

- A group of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates were synthesized and converted into corresponding carboxylic acids. These acids were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1984).

- Synthesis of imidazo[1,5-a]pyrimidine-8-carboxamides involved reacting various β-dicarbonyl compounds with 5(4)-aminoimidazole-4(5)carboxamide (AICA). These compounds are intermediates in the metabolic pathway of purine biosynthesis (Novinson et al., 1974).

Anti-inflammatory and Analgesic Effects :

- Synthesis of 2-methylimidazo[1,2-a]pyrimidine-3-carboxylic esters, acids, and amides showed notable dose-dependent anti-inflammatory action, but weak analgesic activity in vivo, with negligible ulcerogenic action (Laneri et al., 1998).

Antihypertensive and Antimycobacterial Activities :

- Pyrazolo[1,5-a]pyrimidine derivatives synthesized as angiotensin II (AII) receptor antagonists demonstrated potent in vitro and oral antihypertensive activities. Structure-activity studies emphasized the methyl substituent at the 3-position for potent in vivo activity (Shiota et al., 1999).

- Synthesis and characterization of new derivatives of 2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid showed potential sedative and hypothermic effects, along with analgesic properties (Matosiuk et al., 1992).

- Some new thiazolidines and spirothiazolidines derived from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide were synthesized and evaluated for antimycobacterial activities, although none showed significant activity at tested concentrations (Kasimogullari & Cesur, 2004).

Synthetic Methodologies :

- A synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones demonstrated the transformation of these compounds into pyrrolo[1,2-a]pyrimidine-7-carboxylates (Galenko et al., 2019).

Future Directions

Imidazo[1,2-a]pyridine analogues, including “2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid”, have potential applications in medicinal chemistry, particularly as antituberculosis agents . The World Health Organization has taken the initiative to develop new TB drugs, and these compounds could play a significant role in this research .

properties

IUPAC Name |

2-methylimidazo[1,5-a]pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-4-9-3-7(11)10-5/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETBAJXVJFROBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=CN2C(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)